ssPalmO-Phe
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Overview
Description
ssPalmO-Phe: is an ionizable, disulfide-cleavable, proton-activated lipid-like material. It is primarily used in the formation of lipid nanoparticles for the delivery of various nucleic acids, including messenger RNA, small interfering RNA, and antisense oligonucleotides . This compound is known for its self-degradable properties, making it a valuable tool in gene therapy and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ssPalmO-Phe involves the incorporation of disulfide bonds and phenyl esters, along with tertiary amine groups . The preparation typically includes the following steps:
Formation of the lipid backbone: This involves the synthesis of the lipid-like structure with the desired functional groups.
Incorporation of disulfide bonds: Disulfide bonds are introduced to enable the self-degradable properties of the compound.
Addition of phenyl esters and tertiary amine groups: These groups are added to facilitate proton activation and endosomal escape.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Large quantities of the compound are synthesized in batch reactors.
Purification: The synthesized compound is purified using techniques such as chromatography to remove impurities.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: ssPalmO-Phe undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are commonly used to induce hydrolysis of the disulfide bonds.
Protonation: Acidic conditions, such as those found in endosomal environments, are used to protonate the tertiary amine groups.
Major Products Formed: The major products formed from the reactions of this compound include the degraded lipid fragments and the released nucleic acids, such as messenger RNA, small interfering RNA, or antisense oligonucleotides .
Scientific Research Applications
ssPalmO-Phe has a wide range of scientific research applications, including:
Gene Therapy: this compound is used to deliver nucleic acids for gene silencing and gene editing applications.
Vaccine Development: this compound is utilized in the development of RNA vaccines, providing a platform for the delivery of messenger RNA encoding antigenic proteins.
Biomedical Research: The compound is used in various biomedical research applications to study the delivery and efficacy of nucleic acid-based therapeutics.
Mechanism of Action
The mechanism of action of ssPalmO-Phe involves several key steps:
Encapsulation: this compound encapsulates nucleic acids within lipid nanoparticles.
Cellular Uptake: The lipid nanoparticles are taken up by cells through endocytosis.
Endosomal Escape: The protonation of tertiary amine groups under acidic conditions facilitates the escape of the nucleic acids from endosomes into the cytoplasm.
Release of Nucleic Acids: The hydrolysis of disulfide bonds leads to the degradation of the lipid nanoparticles and the release of the encapsulated nucleic acids.
Comparison with Similar Compounds
ssPalmO-Phe is unique compared to other similar compounds due to its self-degradable properties and proton-activated mechanism. Similar compounds include:
Properties
Molecular Formula |
C70H112N2O8S2 |
---|---|
Molecular Weight |
1173.8 g/mol |
IUPAC Name |
[4-[2-[2-[1-[2-[2-[4-[2-[2-[4-[(Z)-octadec-9-enoyl]oxyphenyl]acetyl]oxyethyl]piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethoxy]-2-oxoethyl]phenyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C70H112N2O8S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-67(73)79-65-39-35-63(36-40-65)59-69(75)77-55-47-61-43-49-71(50-44-61)53-57-81-82-58-54-72-51-45-62(46-52-72)48-56-78-70(76)60-64-37-41-66(42-38-64)80-68(74)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-42,61-62H,3-16,21-34,43-60H2,1-2H3/b19-17-,20-18- |
InChI Key |
VEBQYSNFOGTNHW-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC=C(C=C1)CC(=O)OCCC2CCN(CC2)CCSSCCN3CCC(CC3)CCOC(=O)CC4=CC=C(C=C4)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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